1-Dodecyl 2,3-ditetradecyloxypropionate
Description
1-Dodecyl 2,3-ditetradecyloxypropionate is a synthetic ester compound characterized by a propionate backbone substituted with a dodecyl (C₁₂) group and two tetradecyloxy (C₁₄) chains. The absence of a specific CAS number or direct experimental data in the evidence necessitates inferred analysis based on structural parallels.
Properties
CAS No. |
79368-80-2 |
|---|---|
Molecular Formula |
C43H86O4 |
Molecular Weight |
667.1 g/mol |
IUPAC Name |
dodecyl 2,3-di(tetradecoxy)propanoate |
InChI |
InChI=1S/C43H86O4/c1-4-7-10-13-16-19-22-24-26-29-32-35-38-45-41-42(43(44)47-40-37-34-31-27-21-18-15-12-9-6-3)46-39-36-33-30-28-25-23-20-17-14-11-8-5-2/h42H,4-41H2,1-3H3 |
InChI Key |
KYQHRLDDRVZEAO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCC)OCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCC)OCCCCCCCCCCCCCC |
Synonyms |
1-dodecyl 2,3-ditetradecyloxypropionate 2,3-ditetradecyloxypropionic acid 1-dodecyl ester 2,3-DTP-1-D |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Dodecyl 2,3-ditetradecyloxypropionate with structurally or functionally related esters, derived from available evidence:
Key Findings:
Chain Length and Hydrophobicity: The dodecyl and tetradecyloxy chains in this compound likely enhance its hydrophobicity compared to shorter-chain analogs like dihexyl azelate (C₆ chains). This property aligns with trends observed in nonanedioic acid esters, where longer alkyl chains reduce water solubility . Glyceryl monooleate, despite having a longer C₁₈ chain, exhibits amphiphilicity due to its unsaturated oleate group, contrasting with the fully saturated hydrophobic chains of the target compound.
Thermal and Mechanical Stability: Dihexyl azelate’s stability as a plasticizer suggests that branching and diester configurations improve thermal resistance. However, the monoester structure of this compound may limit its plasticizing efficacy, favoring surfactant or lubricant roles instead .
Synthetic and Analytical Challenges :
- The detection methods for polyquaternium polymers using 1-dodecyl sulfate () highlight the importance of ion-exchange techniques for studying surfactant interactions. Similar approaches could be adapted to analyze this compound’s binding behavior, though its larger size may complicate membrane-based assays .
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